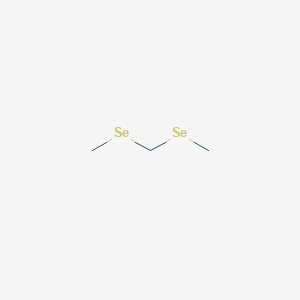
Bis(methylselanyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methylselanyl)methane is an organoselenium compound with the molecular formula C₃H₈Se₂ It is characterized by the presence of two methylselanyl groups attached to a central methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylselanyl)methane typically involves the reaction of methylselenol with formaldehyde. One common method is the reduction of selenium dioxide with sodium borohydride in the presence of methyl iodide, followed by the reaction with formaldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(methylselanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: It can be reduced to form selenols or other selenium-containing compounds.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diselenides, while reduction can produce selenols .
Applications De Recherche Scientifique
Bis(methylselanyl)methane has several scientific research applications:
Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research has explored its potential use in cancer therapy due to its ability to modulate redox states and induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism by which bis(methylselanyl)methane exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of redox-sensitive enzymes and proteins, leading to changes in cellular redox states. This modulation can induce oxidative stress in cancer cells, triggering apoptosis. Additionally, the compound can interact with molecular targets such as thioredoxin reductase and glutathione peroxidase, influencing their activity and contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(indolyl)methane: Known for its anticancer properties and presence in cruciferous vegetables.
Methylsulfonylmethane: Used as a dietary supplement for its anti-inflammatory properties.
Methyl methanesulfonate: An alkylating agent used in cancer treatment
Uniqueness
Bis(methylselanyl)methane is unique due to its selenium content, which imparts distinct redox properties and potential therapeutic applications. Unlike sulfur analogs, selenium compounds can participate in unique biochemical pathways, making this compound a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
56051-03-7 |
|---|---|
Formule moléculaire |
C3H8Se2 |
Poids moléculaire |
202.04 g/mol |
Nom IUPAC |
bis(methylselanyl)methane |
InChI |
InChI=1S/C3H8Se2/c1-4-3-5-2/h3H2,1-2H3 |
Clé InChI |
FIISDUWWMWGGQJ-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
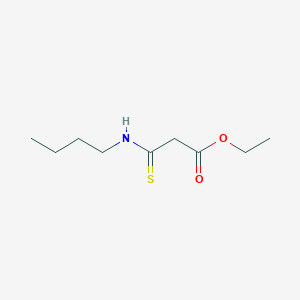
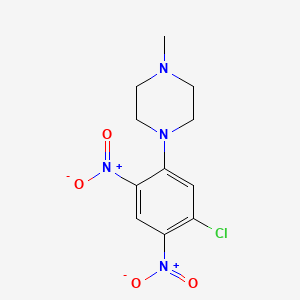



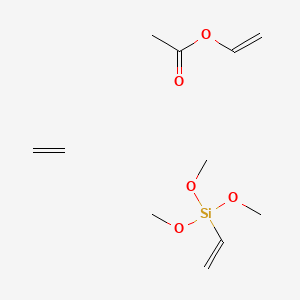
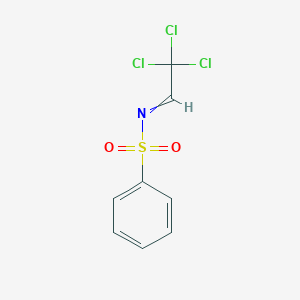
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
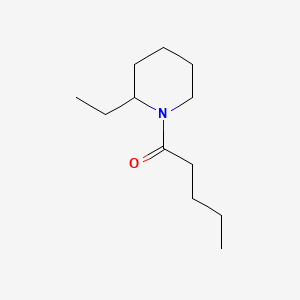
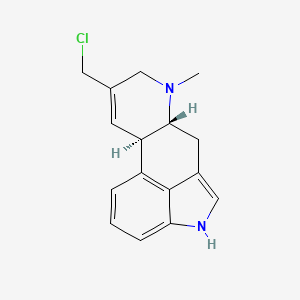
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
